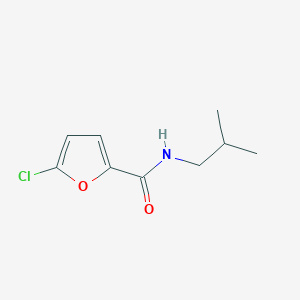
3-(4,6-Dimethylpyrimidin-2-yl)oxybenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4,6-Dimethylpyrimidin-2-yl)oxybenzonitrile, also known as DMPOB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPOB is a heterocyclic compound that contains a pyrimidine ring and a benzene ring with a nitrile group attached to it. In
Mécanisme D'action
The mechanism of action of 3-(4,6-Dimethylpyrimidin-2-yl)oxybenzonitrile involves its ability to scavenge ROS and inhibit the activity of ROS-producing enzymes such as NADPH oxidase and xanthine oxidase. This compound can also modulate the expression of genes involved in oxidative stress and inflammation, leading to a reduction in cell proliferation and an increase in apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It can reduce the levels of ROS and lipid peroxidation products in cells and tissues, leading to a decrease in oxidative stress. This compound can also modulate the activity of enzymes involved in energy metabolism, such as ATP synthase and succinate dehydrogenase, leading to changes in cellular respiration and ATP production.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4,6-Dimethylpyrimidin-2-yl)oxybenzonitrile has several advantages for lab experiments. It is a stable and water-soluble compound that can be easily synthesized and purified. This compound is also a fluorescent probe, which makes it easy to detect and quantify in living cells. However, this compound has some limitations as well. It can react with other cellular components besides ROS, leading to false-positive results. This compound can also be toxic to cells at high concentrations, which can affect the interpretation of experimental results.
Orientations Futures
There are several future directions for research on 3-(4,6-Dimethylpyrimidin-2-yl)oxybenzonitrile. One area of interest is the development of this compound-based fluorescent probes for detecting ROS in vivo. This would allow for non-invasive imaging of ROS in living organisms and could have applications in diagnosing and monitoring oxidative stress-related diseases.
Another area of research is the optimization of the synthesis method for this compound to improve the yield and purity of the compound. This would make it more accessible for researchers and could lead to the development of new applications for this compound.
Finally, the potential of this compound as a drug candidate for treating cancer and other diseases should be further explored. This could involve the development of new analogs of this compound with improved pharmacological properties and the testing of these compounds in preclinical and clinical studies.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various fields of scientific research. Its ability to scavenge ROS and modulate cellular metabolism makes it a useful tool for studying oxidative stress-related diseases and developing new therapies. However, further research is needed to fully understand the mechanism of action of this compound and to optimize its synthesis and applications.
Méthodes De Synthèse
The synthesis of 3-(4,6-Dimethylpyrimidin-2-yl)oxybenzonitrile involves the reaction of 2-chloro-4,6-dimethylpyrimidine with 4-cyanophenol in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of this compound. The yield of this compound can be improved by optimizing the reaction conditions such as temperature, time, and the amount of reagents used.
Applications De Recherche Scientifique
3-(4,6-Dimethylpyrimidin-2-yl)oxybenzonitrile has potential applications in various fields of scientific research. It has been studied as a fluorescent probe for detecting reactive oxygen species (ROS) in living cells. This compound can react with ROS and form a stable adduct, which emits fluorescence upon excitation. This property of this compound makes it a useful tool for studying oxidative stress-related diseases such as cancer, diabetes, and neurodegenerative disorders.
This compound has also been investigated as a potential drug candidate for treating cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis and cell cycle arrest. This compound can also sensitize cancer cells to chemotherapy drugs, making them more susceptible to treatment.
Propriétés
IUPAC Name |
3-(4,6-dimethylpyrimidin-2-yl)oxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c1-9-6-10(2)16-13(15-9)17-12-5-3-4-11(7-12)8-14/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUIZDLYNEUSECS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2=CC=CC(=C2)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[5-(2,3-Dihydroindole-1-carbonyl)-1-methylpyrrol-3-yl]ethanone](/img/structure/B7472140.png)


![N,1-di(propan-2-yl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7472154.png)



